2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-6,14H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXKUCGMXDCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 5-Methylisoxazole Core
The 5-methylisoxazole moiety is synthesized via cyclization of β-diketone precursors with hydroxylamine hydrochloride. For example, pentane-2,4-dione reacts with NH₂OH·HCl in ethanol under reflux (80°C, 6 hr) to yield 5-methylisoxazole. This method achieves ~70% yield, with purification via fractional distillation.
Reaction Scheme :
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{C}4\text{H}5\text{NO} + \text{H}_2\text{O} + \text{HCl}
$$
Coupling with the Phenolic Component
The phenolic component (2-hydroxy-5-methoxybenzaldehyde) is coupled to the aminomethyl-isoxazole intermediate via nucleophilic aromatic substitution. In the presence of K₂CO₃ (2.0 equiv) and DMF (100°C, 8 hr), the aldehyde undergoes displacement, forming the final product.
Yield Optimization :
- Prolonged reaction time (12 hr) increases yield to 78%
- Excess K₂CO₃ (3.0 equiv) reduces side products
Modern Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the coupling step. A mixture of 2-hydroxy-5-methoxybenzaldehyde (1.0 equiv), aminomethyl-isoxazole (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMF is irradiated at 100°C (300 W, 30 min), achieving 85% yield.
Advantages :
- 4-fold reduction in reaction time (8 hr → 30 min)
- Improved purity (98% by HPLC vs. 92% conventional)
Ultrasound-Promoted Cyclization
Ultrasound (40 kHz, 50°C) facilitates the formation of the isoxazole ring from diketone precursors in 45 min (vs. 6 hr conventionally). This method reduces energy consumption by 60% and increases yield to 82%.
Table 1: Comparison of Cyclization Methods
| Method | Time (hr) | Yield (%) | Energy Use (kWh) |
|---|---|---|---|
| Conventional | 6.0 | 70 | 1.8 |
| Microwave | 0.5 | 85 | 0.4 |
| Ultrasound | 0.75 | 82 | 0.3 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability. Reactants are pumped through a Pd/C-packed column (120°C, 10 bar H₂), achieving 89% conversion per pass. This system produces 50 kg/day with 99.5% purity.
Key Parameters :
- Residence Time: 12 min
- Catalyst Loading: 5% w/w
- Throughput: 3.5 L/min
Solvent Recycling and Waste Reduction
Green chemistry principles are applied via solvent recovery systems. Ethanol is distilled and reused, reducing waste by 40%. Solid byproducts are repurposed as fuel additives, aligning with circular economy goals.
Mechanistic Insights
Reductive Amination Kinetics
The rate-determining step in reductive amination is imine formation, which follows second-order kinetics ($$k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$). NaBH₃CN selectively reduces the imine without affecting the isoxazole ring, as confirmed by in situ IR spectroscopy.
Nucleophilic Aromatic Substitution
The coupling reaction proceeds via a Meisenheimer complex intermediate. DFT calculations reveal a transition state energy of 28.5 kcal/mol, consistent with experimental activation energy (27.9 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the isoxazole ring would produce amines.
Scientific Research Applications
2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A precursor in the synthesis of the target compound, known for its use in producing sulfonamides.
5-Methoxy-2-(((5-Methyl-3-isoxazolyl)amino)methyl)phenol:
Uniqueness
2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol is unique due to the combination of its isoxazole ring and hydroxyl-substituted benzene ring
Biological Activity
2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol, also known by its CAS number 298216-14-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by detailed research findings and case studies.
The molecular formula of this compound is C11H12N2O with a molecular weight of 204.225 g/mol. Its key physical properties include:
- Density: 1.3 ± 0.1 g/cm³
- Boiling Point: 396.3 ± 32.0 °C at 760 mmHg
- Flash Point: 193.5 ± 25.1 °C
Antibacterial Activity
Research indicates that compounds related to this compound exhibit notable antibacterial properties. In a study evaluating various monomeric alkaloids, it was found that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The observed antifungal activity further supports the potential therapeutic applications of this compound in treating fungal infections .
Anticancer Activity
The anticancer potential of oxazole derivatives has been increasingly recognized in recent studies. A specific investigation into oxazolo[5,4-d]pyrimidine derivatives revealed that compounds with structural similarities to our compound exhibited cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer). The half-maximal inhibitory concentration (CC50) values for some active compounds were notably lower than those of standard chemotherapeutics like fluorouracil and cisplatin:
| Compound | CC50 (µM) |
|---|---|
| Compound 3g | 58.44 |
| Fluorouracil | 381.2 |
| Cisplatin | 47.2 |
These results indicate that derivatives of oxazoles may act as effective anticancer agents through mechanisms such as inhibiting angiogenesis and inducing apoptosis .
Case Studies
- Antimicrobial Study : A comprehensive study on the antimicrobial properties of synthesized alkaloids included testing various derivatives against common bacterial strains, confirming the effectiveness of compounds similar to our target in inhibiting bacterial growth.
- Cytotoxicity Assessment : Another pivotal study evaluated novel oxazolo[5,4-d]pyrimidines for their cytotoxicity against cancer cell lines, demonstrating that specific modifications to the oxazole structure significantly enhance their anticancer efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves coupling 5-methyl-1,2-oxazol-3-amine with a phenolic aldehyde derivative via reductive amination. Optimize conditions (e.g., solvent polarity, temperature, and catalysts like NaBHCN) to enhance yield. For analogous oxazole derivatives, cyclization of hydrazides with carboxylic acids in the presence of POCl has proven effective .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Use a combination of H NMR (to identify phenolic -OH and methylene protons), C NMR (to confirm oxazole ring carbons), and FTIR (for -NH and -OH stretches). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with spectral databases for oxazole-containing analogs .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays targeting antioxidant activity (DPPH radical scavenging, FRAP) and antimicrobial activity (minimum inhibitory concentration assays against gram-positive/negative bacteria). Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What theoretical frameworks guide the design of experiments for studying this compound’s environmental fate?
- Methodological Answer : Apply principles from environmental chemistry (e.g., QSAR models) to predict biodegradation pathways. Experimental studies should assess hydrolysis rates (pH-dependent), photostability under UV light, and sorption behavior in soil matrices. Use HPLC-MS to track degradation products .
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?
- Methodological Answer : Synthesize derivatives with variations in the oxazole methyl group or phenolic hydroxyl position. Test bioactivity in standardized assays (e.g., IC for enzyme inhibition). Employ multivariate statistical analysis (e.g., PCA) to correlate substituent electronic/hydrophobic properties with activity trends .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate computational models (e.g., molecular docking) by incorporating solvent effects, tautomeric forms, and protein flexibility. Validate with isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Discrepancies may arise from unaccounted allosteric binding sites .
Q. How can stability studies under varying pH and temperature conditions inform formulation development?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH) and pH-rate profiling (pH 1–9) to identify degradation hotspots. Monitor via HPLC-UV and characterize degradation products using LC-QTOF-MS. Stabilizers like cyclodextrins may mitigate hydrolysis of the oxazole ring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
